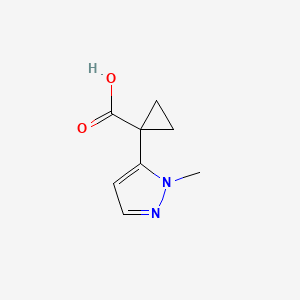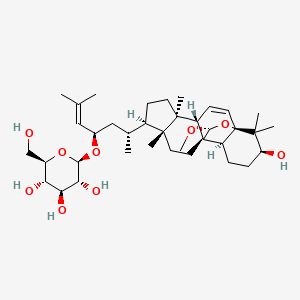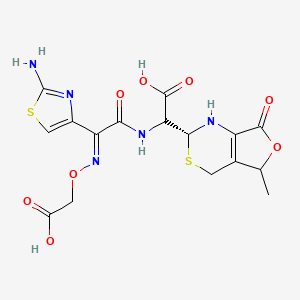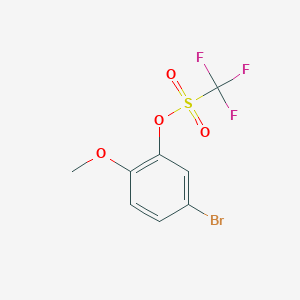
3-Hydroxy-4-chloroandrostan-17-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy-4-chloroandrostan-17-one is a steroidal compound with the molecular formula C19H29ClO2. It is a metabolite of 4-chlorotestosterone acetate, commonly found in the urine of cattle
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-4-chloroandrostan-17-one typically involves the chlorination of androstan-17-one derivatives. One common method includes the reaction of 4-chlorotestosterone acetate with specific reagents under controlled conditions to yield the desired product . The reaction conditions often involve the use of solvents like acetone and catalysts to facilitate the chlorination process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar chlorination techniques. The process is optimized for higher yields and purity, ensuring the compound meets the required standards for research and pharmaceutical applications .
Analyse Des Réactions Chimiques
Types of Reactions
3-Hydroxy-4-chloroandrostan-17-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 3-position can be oxidized to form ketones or other oxidized derivatives.
Reduction: The compound can be reduced to form different hydroxy derivatives.
Substitution: The chlorine atom at the 4-position can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product, often involving specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound.
Applications De Recherche Scientifique
3-Hydroxy-4-chloroandrostan-17-one has several scientific research applications:
Mécanisme D'action
The mechanism of action of 3-Hydroxy-4-chloroandrostan-17-one involves its interaction with specific molecular targets and pathways. It may act on steroid receptors, influencing gene expression and protein synthesis. The exact pathways and molecular targets are subjects of ongoing research, aiming to elucidate its effects at the cellular and molecular levels .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 3-Hydroxy-4-chloroandrostan-17-one include:
- 4-Chlorotestosterone acetate
- 3-Hydroxyandrostan-17-one
- 4-Chloroandrostan-17-one
Uniqueness
What sets this compound apart is its unique combination of a hydroxyl group at the 3-position and a chlorine atom at the 4-position. This structural configuration imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications .
Propriétés
Formule moléculaire |
C19H29ClO2 |
|---|---|
Poids moléculaire |
324.9 g/mol |
Nom IUPAC |
(8R,9S,10R,13S,14S)-4-chloro-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C19H29ClO2/c1-18-10-8-15(21)17(20)14(18)4-3-11-12-5-6-16(22)19(12,2)9-7-13(11)18/h11-15,17,21H,3-10H2,1-2H3/t11-,12-,13-,14?,15?,17?,18+,19-/m0/s1 |
Clé InChI |
KQBJWRFVCBUMGI-CNPOMBOJSA-N |
SMILES isomérique |
C[C@]12CCC(C(C1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4=O)C)Cl)O |
SMILES canonique |
CC12CCC(C(C1CCC3C2CCC4(C3CCC4=O)C)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate](/img/structure/B15293388.png)

![N-[9-[(2S,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B15293394.png)

![(S)-2-[(1,1'-Biphenyl)-2-yloxy]propanoic Acid](/img/structure/B15293406.png)





![[S-(R*,R*)]-2-[1-ethyl-2-(phenylmethoxy)propyl]-1,1-dimethylethyl Ester Hydrazinecarboxylic Acid](/img/structure/B15293459.png)


